molecular formula C9H18Cl2N2O B6162187 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride CAS No. 2514758-67-7

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No.: B6162187
CAS No.: 2514758-67-7
M. Wt: 241.2
InChI Key:
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Description

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound that features a unique bicyclic structure combined with a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the morpholine ring imparts specific chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, often involving strained ring systems.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions where a suitable leaving group on the bicyclo[1.1.1]pentane core is replaced by a morpholine moiety.

    Formation of the Amine Group: The amine group is typically introduced through reductive amination or other amination techniques.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure can impart desirable properties to these materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
  • 3-(pyrrolidin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate in drug discovery.

Properties

CAS No.

2514758-67-7

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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